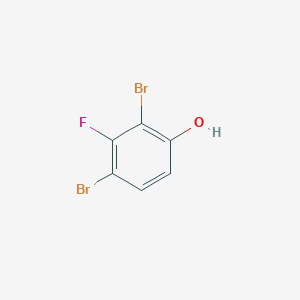

2,4-Dibromo-3-fluorophenol

Description

2,4-Dibromo-3-fluorophenol (CAS: 344-10-5) is a halogenated phenolic compound characterized by two bromine substituents at positions 2 and 4, and a fluorine atom at position 3. Its synthesis involves regioselective dibromination of 5-fluoro-2-nitrophenol followed by reduction of the nitro group to an amino group, ensuring high purity by avoiding isomer formation . This method contrasts with direct bromination of 3-fluorophenol, which would yield multiple dibrominated isomers. The compound’s regioselective synthesis makes it valuable in synthesizing fluorinated polybrominated diphenyl ethers (F-PBDEs), which are used as environmental tracers for airborne particulate studies .

Properties

IUPAC Name |

2,4-dibromo-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2FO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKXISBAOAMGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Br)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromo-3-fluorophenol can be synthesized through electrophilic halogenation of phenol. The process involves the introduction of bromine and fluorine atoms to the phenol ring. One common method is the bromination of 3-fluorophenol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-fluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products:

Substitution Products: Various substituted phenols depending on the nucleophile used.

Oxidation Products: Quinones and related compounds.

Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

2,4-Dibromo-3-fluorophenol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-fluorophenol involves its interaction with various molecular targets. The presence of halogen atoms enhances its reactivity and ability to form strong bonds with other molecules. It can act as an electrophile in substitution reactions and participate in oxidative processes. The specific pathways and targets depend on the context of its application, such as in biological systems or synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Fluorophenol (CAS: 367-12-4)

- Structure: A monohalogenated phenol with a single fluorine substituent at position 2.

- Synthesis: Typically prepared via direct fluorination of phenol derivatives.

- Applications: Primarily used as a precursor in agrochemicals and pharmaceuticals. Unlike 2,4-Dibromo-3-fluorophenol, its lack of bromine substituents limits its utility in flame-retardant or tracer applications.

- Key Difference : Simpler halogenation pattern reduces steric hindrance but also diminishes thermal stability compared to brominated analogs .

2-Bromo-4,5-Difluorophenol (CAS: 166281-37-4)

- Structure : Contains bromine at position 2 and fluorine atoms at positions 4 and 5.

- Synthesis : Achieved via electrophilic substitution reactions under controlled conditions.

- Applications: Valued in pharmaceutical intermediates and material science due to its dual fluorine atoms, which enhance electron-withdrawing effects. Its reactivity in cross-coupling reactions surpasses that of this compound, making it more versatile in organometallic synthesis .

- Key Difference: Additional fluorine substituents increase polarity and solubility in organic solvents compared to this compound.

Ethyl 2,4-Dibromo-3-fluorophenylacetate (CAS: 1803817-32-4)

- Structure: An ester derivative of this compound, with an ethyl acetate group at the hydroxyl position.

- Synthesis: Derived via esterification of this compound with ethyl chloroacetate.

- Applications: Functions as a stable intermediate in drug discovery and polymer chemistry. The ester group enhances lipophilicity, improving its utility in lipid-based formulations compared to the parent phenol .

- Key Difference: Esterification reduces acidity (pKa ~8–10 vs. ~7–8 for the phenol), altering its reactivity in nucleophilic environments.

6-Amino-2,4-Dibromo-3-fluorophenol (CAS: 344-10-5)

- Structure: An amino-substituted derivative of this compound.

- Synthesis : Produced via reduction of the nitro group in the parent compound.

- Applications: The amino group enables participation in diazotization and azo-coupling reactions, expanding its use in dye chemistry and bioimaging probes. This functionalization is absent in this compound .

- Key Difference: The amino group introduces basicity (pKa ~4–5), contrasting with the weakly acidic phenol (pKa ~9–10).

Comparative Data Table

Research Findings and Implications

Synthetic Advantages: The regioselective synthesis of this compound avoids isomer contamination, a common issue in direct bromination of 3-fluorophenol . This precision is critical for environmental tracer studies requiring high-purity F-PBDEs.

Functionalization Potential: Derivatives like the ethyl ester and amino-substituted variants demonstrate how minor structural modifications can tailor the compound for specific industrial or biomedical uses .

Biological Activity

2,4-Dibromo-3-fluorophenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features two bromine atoms and one fluorine atom attached to a phenolic ring. Its molecular formula is with a molecular weight of approximately 227.89 g/mol. The unique halogenation pattern contributes to its distinct chemical reactivity and biological activity, making it an important compound in medicinal chemistry and biochemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that its halogenated structure allows it to interact effectively with bacterial cell membranes and enzymes, leading to inhibition of growth in both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of increasing antibiotic resistance.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of hexokinase, an enzyme critical for glucose metabolism in cancer cells. This inhibition could disrupt glycolytic pathways, which are often upregulated in tumors.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with various molecular targets:

- Electrophilic Nature : The presence of bromine and fluorine enhances the electrophilic character of the compound, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes.

- Hydrophobic Interactions : The halogen substituents contribute to hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins, potentially altering their conformation and function.

- Binding Affinity : Molecular docking studies have indicated that this compound can bind effectively to the active sites of certain enzymes, leading to competitive inhibition.

Case Studies

- Inhibition of Cancer Cell Growth : A study evaluated the effects of this compound on glioblastoma cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values lower than those observed for standard chemotherapeutics. This suggests a promising role for the compound in cancer treatment strategies targeting metabolic pathways.

- Antimicrobial Efficacy : In a comparative study against conventional antibiotics, this compound demonstrated superior efficacy against resistant strains of Staphylococcus aureus. The study highlighted its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.